3-(2-Aminoethoxy) Thalidomide
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Overview
Description
3-(2-Aminoethoxy) Thalidomide is a derivative of thalidomide, a compound historically known for its teratogenic effects but later recognized for its immunomodulatory and anti-inflammatory properties. This derivative has been explored for its potential therapeutic applications, particularly in the treatment of multiple myeloma and other cancers.
Mechanism of Action
Target of Action
The primary target of thalidomide and its derivatives, including 3-(2-Aminoethoxy) Thalidomide, is cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), and the binding of thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .
Mode of Action
Thalidomide and its derivatives interact with CRBN, leading to the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation . This interaction disrupts normal protein homeostasis, leading to various downstream effects .
Pharmacokinetics
Thalidomide exhibits absorption rate-limited pharmacokinetics, also known as the ‘flip-flop’ phenomenon . This means that its elimination rate is faster than its absorption rate. Thalidomide is minimally metabolised by the liver but is spontaneously hydrolysed into numerous renally excreted products . More than 90% of the absorbed drug is excreted in the urine and faeces within 48 hours .
Result of Action
Thalidomide displays immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action . This leads to various molecular and cellular effects, including the prevention of neoangiogenesis in human malignancies .
Action Environment
The action, efficacy, and stability of thalidomide can be influenced by various environmental factors. For instance, the low solubility of thalidomide in the gastrointestinal tract affects its absorption rate . Furthermore, the teratogenic effects of thalidomide are remarkably species-specific, suggesting that genetic factors play a significant role in determining its action .
Biochemical Analysis
Biochemical Properties
3-(2-Aminoethoxy) Thalidomide plays a significant role in biochemical reactions, particularly in modulating immune responses and inhibiting angiogenesis. It interacts with several enzymes and proteins, including cereblon, a protein that is part of the ubiquitin ligase complex. This interaction leads to the degradation of specific transcription factors, such as Ikaros and Aiolos, which are crucial for the proliferation of certain cancer cells . Additionally, this compound affects the release of cytokines like tumor necrosis factor-alpha and interleukins, thereby modulating inflammatory responses .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the nuclear factor-kappa B pathway, leading to reduced inflammation and apoptosis in certain cell types . Moreover, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to cereblon, which inhibits the ubiquitin ligase activity of the cereblon complex. This inhibition prevents the degradation of specific transcription factors, leading to changes in gene expression and cellular function . Additionally, this compound can induce oxidative stress and inhibit angiogenesis by affecting the vascular endothelial growth factor pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can undergo hydrolysis and degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate immune responses and inhibit tumor growth without significant toxicity . At high doses, this compound can cause adverse effects, including neurotoxicity and teratogenicity . Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize the compound into various hydroxylated products, which can further modulate its biological activity . The compound also affects metabolic flux by altering the levels of specific metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . The compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus, where it interacts with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethoxy) Thalidomide typically involves the modification of the thalidomide structureThis can be achieved through a series of chemical reactions, including nucleophilic substitution and amide bond formation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Aminoethoxy) Thalidomide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating cancers, particularly multiple myeloma, due to its immunomodulatory properties.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another derivative with potent anti-cancer properties
Uniqueness: 3-(2-Aminoethoxy) Thalidomide is unique due to the presence of the aminoethoxy group, which enhances its solubility and bioavailability compared to thalidomide. This modification also potentially reduces its teratogenic effects while retaining its therapeutic benefits .
Biological Activity
3-(2-Aminoethoxy) Thalidomide is a derivative of thalidomide, a compound historically known for its sedative properties and later associated with teratogenic effects. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its chemical structure, which includes an aminoethoxy group attached to the thalidomide backbone. The structural modification is believed to enhance its biological activity compared to thalidomide itself.
Property | Details |
---|---|
Molecular Formula | C13H14N2O3 |
Molecular Weight | 246.26 g/mol |
IUPAC Name | 3-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione |
The biological activity of this compound is attributed to several mechanisms:
- Anti-inflammatory Effects : Similar to thalidomide, this compound exhibits anti-inflammatory properties. It inhibits the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation.
- Immunomodulatory Activity : Research indicates that this compound modulates immune responses, enhancing T-cell proliferation and promoting regulatory T-cell differentiation.
- Anti-angiogenesis : The compound has been shown to inhibit angiogenesis, which is critical in tumor growth and metastasis. This effect is mediated through the downregulation of vascular endothelial growth factor (VEGF).
Case Studies
- Multiple Myeloma Treatment : A clinical study demonstrated that this compound significantly improved patient outcomes in multiple myeloma therapy when combined with dexamethasone. Patients exhibited reduced tumor burden and enhanced survival rates.
- Leprosy Management : In patients with leprosy, the compound showed effectiveness in reducing lesions and improving skin conditions, supporting its role as an alternative treatment option.
In Vitro Studies
In vitro experiments have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- Breast Cancer Cells (MCF-7) : Induced apoptosis was observed at concentrations above 10 µM.
- Lung Cancer Cells (A549) : The compound inhibited cell proliferation by over 50% at 20 µM after 48 hours of treatment.
Comparative Studies
Comparative studies between thalidomide and its derivatives reveal enhanced efficacy and reduced toxicity profiles for this compound.
Compound | Efficacy in Cancer Treatment | Toxicity Profile |
---|---|---|
Thalidomide | Moderate | High teratogenic risk |
This compound | High | Lower risk compared to thalidomide |
Properties
CAS No. |
390367-50-7 |
---|---|
Molecular Formula |
C₁₅H₁₅N₃O₅ |
Molecular Weight |
317.3 |
Origin of Product |
United States |
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